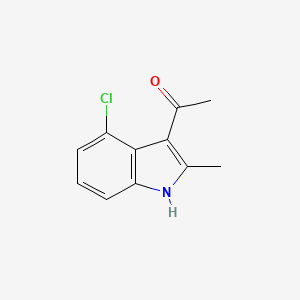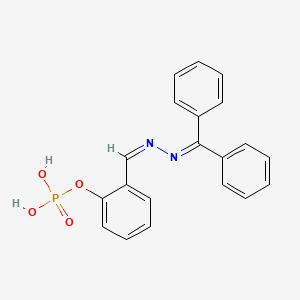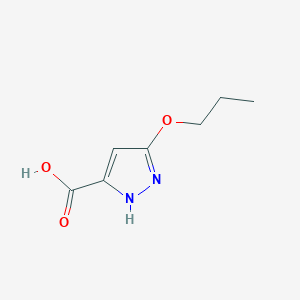
3,3-Difluoro-D-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3,3-difluoropropanoic acid is a chiral amino acid derivative characterized by the presence of two fluorine atoms on the beta carbon This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug design and development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3,3-difluoropropanoic acid typically involves the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry. One common method involves the alkylation of a glycine Schiff base with a difluoromethylating agent under basic conditions. The reaction proceeds through the formation of a chiral Ni(II) complex, which is then hydrolyzed to yield the target compound .
Industrial Production Methods: Industrial production of (S)-2-Amino-3,3-difluoropropanoic acid may involve large-scale asymmetric synthesis using recyclable chiral auxiliaries. The process is optimized to ensure high yield and enantiomeric purity, making it suitable for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-2-Amino-3,3-difluoropropanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted amino acids with different functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3,3-difluoropropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3,3-difluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by altering the electronic properties of the molecule. This compound may inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking the normal function of the enzyme.
Vergleich Mit ähnlichen Verbindungen
- (S)-2-Amino-4,4,4-trifluorobutanoic acid
- (S)-2-Amino-3-fluoropropanoic acid
- (S)-2-Amino-2,2-difluoropropanoic acid
Comparison:
- Uniqueness: (S)-2-Amino-3,3-difluoropropanoic acid is unique due to the specific positioning of the fluorine atoms on the beta carbon, which significantly influences its chemical and biological properties.
- Differences: Compared to (S)-2-Amino-4,4,4-trifluorobutanoic acid, the difluoropropanoic acid has fewer fluorine atoms, which may result in different metabolic stability and reactivity. The positioning of fluorine atoms also differentiates it from (S)-2-Amino-3-fluoropropanoic acid and (S)-2-Amino-2,2-difluoropropanoic acid, affecting its interaction with biological targets.
Eigenschaften
Molekularformel |
C3H5F2NO2 |
|---|---|
Molekulargewicht |
125.07 g/mol |
IUPAC-Name |
(2S)-2-amino-3,3-difluoropropanoic acid |
InChI |
InChI=1S/C3H5F2NO2/c4-2(5)1(6)3(7)8/h1-2H,6H2,(H,7,8)/t1-/m1/s1 |
InChI-Schlüssel |
RDWIWGLYYQZMFQ-PVQJCKRUSA-N |
Isomerische SMILES |
[C@@H](C(F)F)(C(=O)O)N |
Kanonische SMILES |
C(C(F)F)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B12947604.png)







![N-(Benzyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B12947648.png)

![8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol](/img/structure/B12947663.png)



